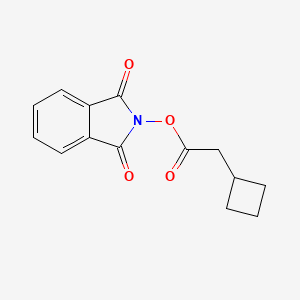
(1-(tert-Butoxycarbonyl)-5-ethyl-1H-pyrrol-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(tert-butoxy)carbonyl]-5-ethyl-1H-pyrrol-2-yl}boronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a boronic acid group, which is known for its versatility in forming reversible covalent bonds with diols, making it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(tert-butoxy)carbonyl]-5-ethyl-1H-pyrrol-2-yl}boronic acid typically involves the reaction of 1-[(tert-butoxy)carbonyl]-5-ethyl-1H-pyrrole with a boronic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction, where the pyrrole derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{1-[(tert-butoxy)carbonyl]-5-ethyl-1H-pyrrol-2-yl}boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce boranes. Substitution reactions can result in a variety of substituted pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {1-[(tert-butoxy)carbonyl]-5-ethyl-1H-pyrrol-2-yl}boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. The boronic acid group can form reversible covalent bonds with serine residues in enzymes, making it a useful tool for probing enzyme activity.
Medicine
In medicine, boronic acid derivatives have been explored for their potential as therapeutic agents. They can act as enzyme inhibitors, particularly for proteases and kinases, which are important targets in various diseases.
Industry
In the industrial sector, {1-[(tert-butoxy)carbonyl]-5-ethyl-1H-pyrrol-2-yl}boronic acid can be used in the production of advanced materials, such as polymers and catalysts. Its ability to form stable complexes with diols makes it valuable in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of {1-[(tert-butoxy)carbonyl]-5-ethyl-1H-pyrrol-2-yl}boronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, forming stable complexes. This interaction can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group.
Methylboronic acid: A boronic acid derivative with a methyl group.
Vinylboronic acid: A boronic acid derivative with a vinyl group.
Uniqueness
{1-[(tert-butoxy)carbonyl]-5-ethyl-1H-pyrrol-2-yl}boronic acid is unique due to its combination of a pyrrole ring and a boronic acid group. This structure provides distinct reactivity and binding properties compared to simpler boronic acids. The presence of the tert-butoxycarbonyl group also adds steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.
Propriétés
Formule moléculaire |
C11H18BNO4 |
|---|---|
Poids moléculaire |
239.08 g/mol |
Nom IUPAC |
[5-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]boronic acid |
InChI |
InChI=1S/C11H18BNO4/c1-5-8-6-7-9(12(15)16)13(8)10(14)17-11(2,3)4/h6-7,15-16H,5H2,1-4H3 |
Clé InChI |
ILEFYLSEFULPMS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(N1C(=O)OC(C)(C)C)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13565301.png)
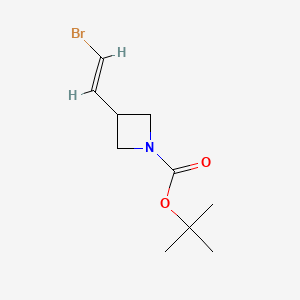
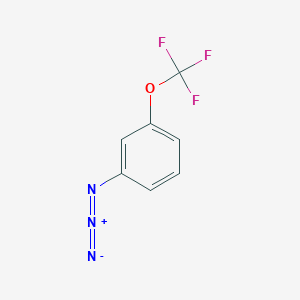

![1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B13565322.png)

![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine](/img/structure/B13565327.png)
![2H,3H,4H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13565328.png)
![Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate](/img/structure/B13565346.png)

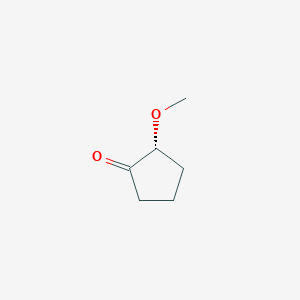
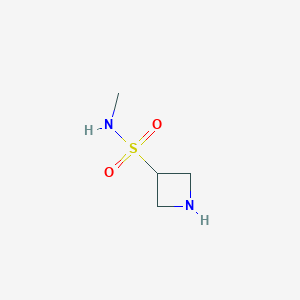
![N-[2-(piperidin-4-yl)ethyl]aminosulfonamide](/img/structure/B13565367.png)
